3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a fused heterocyclic compound combining a triazoloazepine core with a substituted pyrazole moiety. The dimethyl and nitro groups on the pyrazole ring likely influence its electronic and steric properties, making it a candidate for medicinal chemistry research.
Properties
IUPAC Name |
3-(1,5-dimethyl-4-nitropyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-8-11(18(19)20)10(15-16(8)2)12-14-13-9-6-4-3-5-7-17(9)12/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHKKAGDFDRIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C3N2CCCCC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a triazoloazepine structure. Its molecular formula is with a molecular weight of approximately 273.30 g/mol. The presence of the nitro group and the multiple nitrogen atoms in its structure suggest potential reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains including E. coli and S. aureus. A study highlighted that modifications in the pyrazole structure can enhance antibacterial activity by altering the pharmacophore configurations .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. In vitro studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound discussed may exert similar effects due to its structural characteristics that allow for interaction with inflammatory pathways .
3. Anticancer Properties
There is growing evidence supporting the anticancer activity of pyrazole derivatives. Molecular docking studies have suggested that compounds containing pyrazole moieties can act as effective inhibitors against various cancer cell lines. Specifically, derivatives have shown promise against lung (A549) and colon (HT-29) cancer cells by inducing apoptosis through various mechanisms .
Case Studies
The biological activities of the compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways: Pyrazoles often interfere with key enzymes involved in inflammatory processes and cancer cell proliferation.
- Interaction with Receptors: The structural features allow binding to various biological receptors, influencing cellular signaling pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole and triazole compounds often exhibit anticancer properties. The unique structural features of 3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways .
Antimicrobial Properties
The compound has potential applications in combating microbial infections. Pyrazole derivatives have been documented to possess significant antibacterial and antifungal activities. The nitro group in the compound may play a crucial role in enhancing its interaction with microbial targets .
Anti-inflammatory Effects
In the realm of inflammatory diseases, compounds with similar structures have demonstrated anti-inflammatory properties. The incorporation of the triazole ring is believed to contribute to the modulation of inflammatory pathways . This suggests that this compound could be explored for therapeutic use in conditions such as arthritis or other inflammatory disorders.
Case Study 1: Anticancer Research
A study conducted on a series of pyrazole-triazole derivatives demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the importance of substituent groups in enhancing potency .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, a specific derivative showed significant inhibition rates. This suggests that the structural characteristics of this compound may similarly confer antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
Key analogs differ in substituents on the pyrazole ring or azepine core, leading to variations in molecular weight, polarity, and reactivity. Below is a comparative analysis:
Table 1: Molecular Data of Target Compound and Analogs
Key Observations:
- Substituent Effects: The target compound’s 1,5-dimethyl-4-nitro-pyrazole group introduces steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility compared to analogs with methoxy () or ethyl () substituents. The 2-chlorophenyl analog () lacks a pyrazole ring entirely, instead featuring a halogenated aromatic system, which could alter binding affinity in biological targets.
Preparation Methods
Synthesis of the 6,7,8,9-Tetrahydro-5H-triazolo[4,3-a]azepine Core
- The triazoloazepine core is typically synthesized by cyclization reactions involving hydrazine derivatives and appropriate precursors bearing azepine or related ring systems.
- A common approach involves refluxing the precursor amines with hydrazine or hydrazide compounds in solvents like toluene under controlled conditions (e.g., reflux for 3 hours) followed by slow cooling to room temperature to precipitate the product.
Reaction Conditions and Purification
- The reaction mixtures are often monitored by thin-layer chromatography (TLC) to track completion.
- After reaction, the products are isolated by filtration, washed with solvents such as benzene, and recrystallized from suitable solvents to afford pure compounds.
- Yields for related fused triazoloazepine derivatives typically range from 70% to 75%, with melting points indicating purity (e.g., 167–168 °C for some derivatives).
Example Protocol for Synthesis of 3-Aryl-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepines (Analogous Method)
Characterization Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure, showing characteristic chemical shifts for the aliphatic ring protons and aromatic pyrazole protons.
- Mass Spectrometry (LC-MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 214.2 for related derivatives) confirm molecular integrity.
- Melting Point: Sharp melting points (e.g., 167–168 °C) indicate purity.
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming the composition.
Advanced Synthetic Considerations
- Alternative methods reported for related triazolo fused systems include stereospecific processes involving hydrazide intermediates and dehydration steps to form the triazole ring.
- Use of dehydrating agents, bases, and controlled pH solvents can optimize yields and purity.
- Salt formation (e.g., hydrochloride salts) and hydration states (monohydrate) may be manipulated to enhance stability and crystallinity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Solvent | Toluene, benzene | For reflux and purification |
| Reaction Temperature | Reflux (~110°C for toluene) | 3 hours reflux, then room temperature standing |
| Reaction Monitoring | Thin-layer chromatography (TLC) | To check reaction progress |
| Purification | Filtration, washing, recrystallization | Solvent choice affects crystal quality |
| Yield | 70–75% | Dependent on substituents and reaction scale |
| Characterization Techniques | ^1H NMR, ^13C NMR, LC-MS, elemental analysis | Confirm structure and purity |
Q & A
Q. What are the key synthetic strategies for preparing 3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
Pyrazole Core Formation : Reacting diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate .
Triazole Ring Construction : Using hydrazine hydrate to convert intermediates into pyrazole-carboxylate derivatives, followed by cyclization with thiol-containing reagents to form the triazole-thiadiazole scaffold .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, nitro groups via deshielding effects) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N–O nitro vibrations at ~1520 cm⁻¹) .
- HPLC : Ensures >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., varying antifungal activity across studies)?
- Methodological Answer : Contradictions may arise from differences in assay conditions or biological models. Strategies include:
Orthogonal Assays : Validate antifungal activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .
Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing nitro with methoxy groups) to assess impact on 14-α-demethylase inhibition .
Q. What controls are essential in assessing this compound’s enzymatic inhibition?
- Methodological Answer : Include:
- Positive Controls : Ketoconazole for 14-α-demethylase assays .
- Negative Controls : Solvent-only samples (e.g., DMSO ≤1% v/v) to exclude nonspecific effects .
- Enzyme Activity Validation : Pre-test enzyme activity with fluorogenic substrates (e.g., resorufin-labeled lanosterol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
